molecular formula C19H21N3O B14172590 Evodiamide CAS No. 116965-70-9

Evodiamide

Cat. No.: B14172590
CAS No.: 116965-70-9
M. Wt: 307.4 g/mol
InChI Key: KDRYLUSBBOOWIC-UHFFFAOYSA-N
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Description

Evodiamide is a naturally occurring indole alkaloid primarily extracted from the fruit of the plant Evodia rutaecarpa. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-obesity, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of evodiamide typically involves the extraction from the fruit of Evodia rutaecarpa. The process includes several steps such as drying, grinding, and solvent extraction. The crude extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction processes using organic solvents. The plant material is processed in bulk, and advanced chromatographic techniques are employed to purify the compound. The use of supercritical fluid extraction has also been explored to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Evodiamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinolone derivatives, amine derivatives, and various substituted this compound compounds .

Scientific Research Applications

Evodiamide has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in modulating cellular pathways and gene expression.

    Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and anti-obesity agent.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals

Mechanism of Action

Evodiamide exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its multi-targeted approach in exerting biological effects. Unlike other compounds that act on a single target, this compound modulates multiple pathways, making it a versatile agent in therapeutic applications .

Properties

CAS No.

116965-70-9

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N-methyl-2-(methylamino)benzamide

InChI

InChI=1S/C19H21N3O/c1-20-17-9-5-4-8-16(17)19(23)22(2)12-11-14-13-21-18-10-6-3-7-15(14)18/h3-10,13,20-21H,11-12H2,1-2H3

InChI Key

KDRYLUSBBOOWIC-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1C(=O)N(C)CCC2=CNC3=CC=CC=C32

Origin of Product

United States

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